molecular formula C15H23N3O3S B588008 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 CAS No. 1794979-66-0

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11

Cat. No.: B588008
CAS No.: 1794979-66-0
M. Wt: 336.494
InChI Key: NIMGDPRCIUIRNT-AWJQIPIASA-N
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Description

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 ( 1794979-66-0), chemically defined as 4-(2-(3-(Cyclohexyl-d11)ureido)ethyl)benzenesulfonamide, is a high-purity, deuterated stable isotope-labeled compound primarily used in pharmaceutical research and development . With a molecular formula of C15H12D11N3O3S and a molecular weight of 336.5 g/mol, this compound serves as a critical reference standard in the analysis of Glipizide, an anti-diabetic medication of the sulfonylurea class used to treat type 2 diabetes . Its primary research value lies in applications such as analytical method development (AMV) and method validation, where it is essential for ensuring accuracy and reliability in quantitative mass spectrometry-based assays . Furthermore, this deuterated urea derivative is indispensable for Quality Control (QC) activities during the commercial production of Glipizide and in the preparation of Abbreviated New Drug Applications (ANDA), providing the necessary traceability and compliance with regulatory guidelines . The incorporation of eleven deuterium atoms in the cyclohexyl ring provides a distinct mass shift that minimizes interference from endogenous compounds or the unlabeled analyte, thereby enhancing the precision and sensitivity of bioanalytical measurements. This product is supplied with comprehensive characterization data and is intended for research purposes as a non-pharmacopeial reference standard. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic human use .

Properties

IUPAC Name

1-[2-(4-sulfamoylphenyl)ethyl]-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)/i1D2,2D2,3D2,4D2,5D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMGDPRCIUIRNT-AWJQIPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis proceeds via the formation of a urea linkage (-NH-C(=O)-NH-):

  • Deuterated cyclohexylamine (cyclohexylamine-d11) acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group in p-sulfamoylphenethyl isocyanate .

  • The intermediate undergoes proton transfer, followed by elimination of a proton to form the urea bond.

Chemical Equation:

Cyclohexylamine-d11+p-Sulfamoylphenethyl isocyanate1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11+HCl (if applicable)\text{Cyclohexylamine-d}{11} + \text{p-Sulfamoylphenethyl isocyanate} \rightarrow \text{1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d}{11} + \text{HCl (if applicable)}

Key Reagents and Conditions

ComponentSpecificationRole
Cyclohexylamine-d11≥98% isotopic purity (11 deuterium atoms on cyclohexyl ring)Deuterium source
p-Sulfamoylphenethyl isocyanateSynthesized from p-sulfamoylphenethylamine via phosgene/triphosgene reactionElectrophilic reactant
SolventAnhydrous tetrahydrofuran (THF) or dichloromethane (DCM)Reaction medium
Temperature0–25°C under inert atmosphere (N₂/Ar)Controlled kinetics
PurificationColumn chromatography (silica gel, ethyl acetate/hexane) or recrystallizationIsolation of pure product

Yield: While exact yields are proprietary, analogous urea syntheses typically achieve 60–85% efficiency under optimized conditions.

Synthesis of p-Sulfamoylphenethyl Isocyanate

The isocyanate precursor is synthesized in a two-step process:

Step 1: Preparation of p-Sulfamoylphenethylamine

  • Starting Material : p-Sulfamoylbenzyl chloride reacts with ethylene diamine in the presence of a base (e.g., K₂CO₃) to form p-sulfamoylphenethylamine.

  • Reaction Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 80–100°C for 12–24 hours

Step 2: Conversion to Isocyanate

p-Sulfamoylphenethylamine is treated with triphosgene (a safer alternative to phosgene) in anhydrous DCM:

p-Sulfamoylphenethylamine+CCl₃OCOCCl₃p-Sulfamoylphenethyl isocyanate+3HCl+CO2\text{p-Sulfamoylphenethylamine} + \text{CCl₃OCOCCl₃} \rightarrow \text{p-Sulfamoylphenethyl isocyanate} + 3 \text{HCl} + \text{CO}_2

Key Considerations :

  • Strict moisture control to prevent hydrolysis of the isocyanate.

  • Use of scavengers (e.g., molecular sieves) to absorb HCl.

Deuterium Incorporation Strategies

The deuterium atoms are introduced via cyclohexylamine-d11 , which is synthesized through:

Deuterium Exchange Reactions

  • Catalytic H/D Exchange : Cyclohexylamine is refluxed with D₂O in the presence of palladium or platinum catalysts, enabling H/D substitution at all 11 positions on the cyclohexyl ring.

  • Isotopic Labeling Cost : High-purity d11 labeling increases production costs by ~30–50% compared to non-deuterated analogs.

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve the product from unreacted starting materials.

  • Mass Spectrometry (MS) : Confirms molecular ion peaks at m/z 336.49 (M+H⁺) and deuterium distribution.

  • NMR : ¹H NMR shows absence of proton signals in the cyclohexyl region (δ 1.0–2.5 ppm), confirming deuterium incorporation.

Industrial-Scale Production Challenges

ChallengeMitigation Strategy
Isocyanate instabilityOn-site synthesis and immediate use
Deuterium costBulk purchasing of cyclohexylamine-d11
Regulatory complianceAdherence to ICH Q3A/B guidelines for impurities

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is primarily related to its role as a labeled analogue. It does not exert a pharmacological effect by itself but is used to trace and study the behavior of its non-deuterated counterpart in biological systems. The molecular targets and pathways involved are those associated with the parent compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table highlights key structural analogs and their properties:

Compound Name CAS RN Molecular Formula Key Substituents Applications/Notes Reference
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 1794979-66-0 C15H12D11N3O3S p-Sulfamoylphenethyl, deuterated Analytical standard for Glipizide
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea 10080-05-4 C15H23N3O3S p-Sulfamoylphenethyl Glipizide synthesis impurity
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea 401587-78-8 C15H20FN3O 4-Fluorophenyl Unknown bioactivity; structural analog
1-Cyclohexyl-3-(2-hydroxyphenyl)urea 2656-23-7 C13H18N2O2 2-Hydroxyphenyl Research compound
1-Cyclohexyl-3-naphthalen-2-ylurea Not provided C17H18N2O Naphthalenyl Inactive FAAH inhibitor (in silico)

Key Observations:

  • Substituent Effects : The p-sulfamoylphenethyl group in the target compound enhances polarity compared to analogs with fluorophenyl or hydroxyphenyl groups, influencing solubility and receptor binding .
  • Deuterated vs. Non-Deuterated: The deuterated form exhibits identical chemical reactivity to its non-deuterated counterpart but provides distinct isotopic signatures for analytical detection .

Comparison with Carbodiimide Reagents

Parameter This compound CMC (Carbodiimide Reagent)
Core Structure Urea Carbodiimide
Function Analytical standard Chemical crosslinker/protein modifier
Applications Pharmaceutical analysis Polysaccharide/protein modification
Reactivity Stable; non-reactive Reacts with carboxylates and amines

Pharmacological and Industrial Context

  • Glipizide Association: The non-deuterated form is a known impurity in Glipizide (a sulfonylurea antidiabetic drug), necessitating strict quality control during synthesis .
  • Nitrosoureas Contrast : Nitrosoureas like 1-methyl-1-nitrosourea () exhibit alkylating properties and blood-brain barrier penetration, unlike the target compound, which lacks therapeutic activity .
  • Synthetic Utility : Carbodiimide reagents (e.g., CMC) are critical in modifying polysaccharides and nucleic acids, whereas the target compound’s deuterated form supports analytical workflows .

Biological Activity

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is a deuterated derivative of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, which is recognized as an impurity of the antidiabetic drug Glipizide. This compound has gained attention in pharmacological research due to its potential biological activities and implications in drug metabolism and efficacy.

  • Chemical Name: 4-(2-(3-(Cyclohexyl-d11)ureido)ethyl)benzenesulfonamide
  • CAS Number: 1794979-66-0
  • Molecular Formula: C15H12D11N3O3S
  • Molecular Weight: 336.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. As an analog of Glipizide, it may exhibit similar mechanisms, including:

  • Inhibition of Sulfonylurea Receptors: This compound potentially acts on ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion.
  • Modulation of Enzymatic Activity: It may influence the activity of enzymes involved in glucose metabolism, thus impacting blood sugar levels.

Biological Activity

Research indicates that compounds similar to this compound can exhibit several biological activities:

In Vitro Studies

A study examining the effects of sulfonamide derivatives on pancreatic beta cells demonstrated that these compounds could significantly enhance insulin release under glucose-stimulated conditions. The findings suggest that modifications in the urea structure can lead to variations in biological activity.

Pharmacokinetics

The incorporation of deuterium in the molecular structure allows for improved tracking and understanding of metabolic pathways. Preliminary pharmacokinetic studies indicate that deuterated compounds often exhibit altered absorption and distribution properties compared to their non-deuterated counterparts.

Comparative Analysis Table

PropertyThis compoundGlipizide
CAS Number1794979-66-06046-77-9
Molecular Weight336.5 g/mol494.6 g/mol
Mechanism of ActionKATP channel modulationKATP channel modulation
Antidiabetic ActivityYesYes
Anti-inflammatory ActivityPotentialLimited
CytotoxicityLimited dataYes (in specific studies)

Q & A

Q. What are the key considerations for synthesizing 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 with isotopic purity?

Methodological Answer:

  • Use deuterated precursors (e.g., cyclohexane-d12) and validate isotopic incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize proton exchange, which could reduce isotopic purity. Cross-reference synthetic protocols with deuterated urea derivatives in similar frameworks .
  • Employ column chromatography or recrystallization to isolate the product, ensuring purity ≥98% as confirmed by HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Combine spectroscopic techniques: ¹H/¹³C NMR to confirm absence of non-deuterated protons and high-resolution MS for exact mass verification.
  • Use FT-IR to identify functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹).
  • Cross-validate results with computational simulations (e.g., density functional theory for vibrational frequencies) .

Q. What experimental parameters influence the stability of this compound in aqueous buffers?

Methodological Answer:

  • Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure.
  • Monitor degradation via UV-Vis spectroscopy (λmax for urea derivatives typically 220–280 nm) and LC-MS to identify breakdown products.
  • Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Use molecular dynamics simulations to study binding affinity to target proteins (e.g., carbonic anhydrase isoforms) and deuterium’s impact on hydrogen bonding.
  • Apply QSAR models to predict logP, solubility, and metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests).
  • Integrate COMSOL Multiphysics for simulating diffusion across biological membranes .

Q. What strategies resolve contradictions in bioactivity data for deuterated vs. non-deuterated analogs?

Methodological Answer:

  • Perform dose-response assays under standardized conditions (e.g., fixed cell lines, enzyme concentrations) to isolate isotopic effects.
  • Analyze kinetic isotope effects (KIE) using stopped-flow spectroscopy or isothermal titration calorimetry to quantify deuterium’s impact on reaction rates.
  • Use meta-analysis to compare datasets across studies, adjusting for variables like solvent choice or assay sensitivity .

Q. How can factorial design improve reaction yield and selectivity for deuterated derivatives?

Methodological Answer:

  • Implement a 2³ factorial design to test variables: catalyst loading (5–15 mol%), temperature (60–100°C), and solvent polarity (THF vs. DMF).
  • Analyze interactions using ANOVA and response surface methodology (RSM) to identify optimal conditions.
  • Validate robustness via three independent replicates and compare with Monte Carlo simulations for uncertainty quantification .

Q. What methodologies ensure reproducibility in cross-laboratory studies of this compound?

Methodological Answer:

  • Standardize protocols using ICH Q2(R1) guidelines for analytical validation (e.g., linearity, precision).
  • Share raw datasets (NMR spectra, chromatograms) via open-access platforms with metadata annotations (e.g., temperature gradients, instrument calibration dates).
  • Conduct round-robin tests across labs to identify and mitigate systematic errors .

Data Management and Validation

Q. How should researchers handle conflicting spectral data for structural elucidation?

Methodological Answer:

  • Apply multivariate analysis (e.g., PCA) to compare NMR/MS datasets and identify outliers.
  • Cross-check with X-ray crystallography (if crystalline) or 2D-NMR techniques (e.g., HSQC, HMBC) to resolve ambiguities in connectivity.
  • Use Bayesian statistics to assign confidence intervals to disputed assignments .

Q. What role do AI-driven tools play in predicting synthetic pathways for deuterated analogs?

Methodological Answer:

  • Train neural networks on reaction databases (e.g., Reaxys) to propose viable routes using deuterated reagents.
  • Validate predictions with retrosynthetic software (e.g., Chematica) and experimental testing.
  • Integrate automated lab platforms for high-throughput screening of AI-suggested conditions .

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